molecular formula C12H14N2O2 B1394025 6-((Tetrahydro-2H-pyran-2-yl)methoxy)picolinonitrile CAS No. 1287217-93-9

6-((Tetrahydro-2H-pyran-2-yl)methoxy)picolinonitrile

Cat. No.: B1394025
CAS No.: 1287217-93-9
M. Wt: 218.25 g/mol
InChI Key: ZSPDRJLTCSSKHP-UHFFFAOYSA-N
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Description

6-((Tetrahydro-2H-pyran-2-yl)methoxy)picolinonitrile is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol . It is known for its unique structure, which includes a pyridine ring substituted with a tetrahydro-2H-pyran-2-ylmethoxy group and a carbonitrile group.

Scientific Research Applications

6-((Tetrahydro-2H-pyran-2-yl)methoxy)picolinonitrile is used in various scientific research applications, including:

Biochemical Analysis

Biochemical Properties

6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridine-2-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.

Cellular Effects

The effects of 6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridine-2-carbonitrile on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in metabolic processes, thereby altering the metabolic flux within cells . Additionally, it can modulate cell signaling pathways, leading to changes in cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridine-2-carbonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridine-2-carbonitrile can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridine-2-carbonitrile vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic processes and gene expression . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound becomes harmful to the organism.

Metabolic Pathways

6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridine-2-carbonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing the levels of metabolites and the overall metabolic flux . This compound can modulate the activity of key enzymes, thereby altering the flow of metabolites through various biochemical pathways.

Transport and Distribution

The transport and distribution of 6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridine-2-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . The distribution of this compound can affect its overall activity and function within the cell.

Subcellular Localization

6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridine-2-carbonitrile is localized within specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing this compound to particular organelles or compartments within the cell . The subcellular localization of this compound is crucial for its interaction with specific biomolecules and its overall biochemical activity.

Preparation Methods

The synthesis of 6-((Tetrahydro-2H-pyran-2-yl)methoxy)picolinonitrile typically involves the reaction of pyridine derivatives with tetrahydro-2H-pyran-2-ylmethanol under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-((Tetrahydro-2H-pyran-2-yl)methoxy)picolinonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

6-((Tetrahydro-2H-pyran-2-yl)methoxy)picolinonitrile can be compared with similar compounds such as:

These compounds share similar structural features but differ in the substituents on the pyridine ring. The unique tetrahydro-2H-pyran-2-ylmethoxy group in this compound provides distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

6-(oxan-2-ylmethoxy)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-8-10-4-3-6-12(14-10)16-9-11-5-1-2-7-15-11/h3-4,6,11H,1-2,5,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPDRJLTCSSKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=CC=CC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.